Bromomethyl phenyl sulfone
Description
Significance and Research Context of Organosulfur Chemistry
Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vital and expansive field within chemical and medicinal science. jmchemsci.com These compounds are not only ubiquitous in nature, found in molecules essential for life such as the amino acid cysteine and coenzyme A, but they are also pivotal in numerous commercial applications. jmchemsci.combritannica.com The unique chemical properties imparted by the sulfur atom, such as its ability to exist in various oxidation states and form strong bonds, make organosulfur compounds highly versatile. ontosight.ai
In academic and industrial research, organosulfur compounds are extensively used as reagents and building blocks for synthesizing new molecules. britannica.comnih.gov Their applications span a wide range, including the development of pharmaceuticals, agrochemicals, and advanced materials like plastics. jmchemsci.comontosight.ai Approximately 30% of modern agrochemicals, for instance, contain at least one sulfur atom. researchgate.net The ongoing exploration of organosulfur chemistry continues to yield novel compounds and innovative applications, highlighting its enduring importance in science. ontosight.ai
Role of Sulfones in Modern Synthetic Organic Chemistry
Within the vast family of organosulfur compounds, sulfones (R-SO₂-R') represent a particularly important class. iomcworld.com They are recognized as highly versatile intermediates and building blocks in organic synthesis. researchgate.netnih.govthieme-connect.com The sulfonyl group is strongly electron-withdrawing, a property that chemists exploit to activate adjacent parts of a molecule for various chemical transformations. iomcworld.com This feature allows sulfones to stabilize adjacent carbanions and act as effective leaving groups, facilitating the construction of complex molecular architectures. iomcworld.comthieme-connect.com
Sulfones are central to several classic and modern named reactions, including the Ramberg–Bäcklund reaction and the Julia olefination, which are powerful methods for forming carbon-carbon double bonds. thieme-connect.com Their utility extends to their role as key structural motifs in a multitude of biologically active molecules, including drugs used for treating conditions from migraines to cancer, as well as important agrochemicals. researchgate.netthieme-connect.com Consequently, the development of new and sustainable methods for synthesizing sulfones remains an active area of research. nih.gov
Overview of Bromomethyl Phenyl Sulfone as a Chemical Compound for Research
This compound (C₆H₅SO₂CH₂Br) is a specific organosulfur compound that serves as a valuable reagent in academic research. nih.govsigmaaldrich.com It combines the structural features of a phenyl sulfone with a reactive bromomethyl group, making it a useful tool for introducing the phenylsulfonylmethyl group into other molecules.
This compound is utilized in a variety of synthetic transformations. For example, it has been employed in visible-light-promoted radical (phenylsulfonyl)methylation reactions to create new carbon-carbon bonds with electron-rich heteroarenes. acs.org It also serves as a precursor in the synthesis of other complex sulfone derivatives and participates in reactions to form heterocyclic compounds like C-sulfonylated aziridines. tandfonline.comrsc.org The reactivity of the carbon-bromine bond, coupled with the stability and electronic influence of the phenyl sulfone group, makes this compound a versatile substrate for synthetic chemists exploring new molecular structures and reaction pathways. rsc.orgiaea.org
Properties of this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇BrO₂S | nih.govsigmaaldrich.com |
| Molecular Weight | 235.10 g/mol | sigmaaldrich.comechemi.com |
| Appearance | Solid | jchemrev.com |
| Melting Point | 51-53 °C | echemi.com |
| Boiling Point | 351.3 °C at 760 mmHg | echemi.com |
| Density | 1.628 g/cm³ | echemi.com |
| Flash Point | 113 °C (235.4 °F) - closed cup | sigmaaldrich.com |
| CAS Number | 19169-90-5 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromomethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIMEKUYIQHJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298360 | |
| Record name | Bromomethyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19169-90-5 | |
| Record name | 19169-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122669 | |
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| Record name | Bromomethyl phenyl sulfone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |
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| Record name | Bromomethyl phenyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
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Reaction Mechanisms and Reactivity Studies of Bromomethyl Phenyl Sulfone
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The presence of the electron-withdrawing phenylsulfonyl group activates the adjacent carbon atom, making the bromine atom a good leaving group for nucleophilic substitution reactions. This allows for the facile introduction of the phenylsulfonylmethyl moiety onto various nucleophiles.
A classic example of the nucleophilic substitution reactivity of bromomethyl phenyl sulfone is its reaction with potassium thiophenoxide. When these reactants are combined in a polar aprotic solvent such as dimethylformamide (DMF), a straightforward SN2 reaction occurs. The thiophenoxide anion acts as the nucleophile, displacing the bromide ion to form a new carbon-sulfur bond. The resulting product is phenylthiomethyl phenyl sulfone. sigmaaldrich.cn
Table 1: Nucleophilic Substitution of this compound
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | Potassium thiophenoxide | Dimethylformamide (DMF) | Phenylthiomethyl phenyl sulfone |
While not a direct reaction of this compound, the reactivity of related α-bromo organoselenium compounds provides critical insight into the mechanistic possibilities of bromomethyl groups adjacent to heteroatoms. Studies on the reaction of 2-bromomethyl-1,3-thiaselenole with various nucleophiles have revealed a complex pathway involving a cyclic seleniranium intermediate. nih.govnih.gov
The reaction proceeds through anchimeric assistance, where the selenium atom participates in the displacement of the bromide, forming a strained three-membered seleniranium cation. nih.gov This intermediate is highly reactive and can be attacked by nucleophiles at different positions. nih.govresearchgate.net For instance, reaction with potassium selenocyanate (B1200272) leads to a nucleophilic attack on a carbon atom of the seleniranium ring, causing a rearrangement with ring expansion to a six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate (the kinetic product). nih.gov This product can then undergo a subsequent rearrangement with ring contraction to yield the thermodynamically more stable 1,3-thiaselenol-2-ylmethyl selenocyanate. nih.gov Quantum chemical and experimental studies have shown that nucleophiles can also attack the selenium atom of the seleniranium cation directly, leading to ring opening and further transformations. nih.govresearchgate.net This demonstrates the multifaceted reactivity imparted by the bromomethyl group in proximity to a participating heteroatom.
Table 2: Reaction Pathway via Seleniranium Intermediate in 2-Bromomethyl-1,3-thiaselenole
| Starting Material | Key Intermediate | Nucleophile | Kinetic Product (Ring Expansion) | Thermodynamic Product (Ring Contraction) |
| 2-Bromomethyl-1,3-thiaselenole | Seleniranium Cation | Potassium Selenocyanate | 2,3-Dihydro-1,4-thiaselenin-2-yl selenocyanate | 1,3-Thiaselenol-2-ylmethyl selenocyanate |
Radical Reactions and Mechanistic Investigations
Beyond its role in ionic reactions, this compound is an effective precursor for the generation of the (phenylsulfonyl)methyl radical. This reactive intermediate opens up a host of synthetic possibilities through radical-mediated transformations.
The (phenylsulfonyl)methyl radical can be generated from this compound under mild conditions using visible-light photoredox catalysis. aablocks.comresearchgate.net In this process, a photocatalyst, such as tris(2-phenylpyridine)iridium(III) [Ir(ppy)3], absorbs visible light and enters an excited state. This excited-state catalyst is a potent reductant and can transfer a single electron to this compound. aablocks.com This reductive cleavage of the carbon-bromine bond results in the formation of the desired (phenylsulfonyl)methyl radical and a bromide anion. aablocks.comresearchgate.net This method provides an efficient and controlled way to access this key radical intermediate for subsequent reactions. researchgate.net
Another approach involves the synthesis of zinc bis(phenylsulfonylmethanesulfinate) (PSMS) from this compound. nih.govacs.org This stable, free-flowing powder serves as a practical, bench-stable source for the (phenylsulfonyl)methyl radical equivalent, which can then be used in various C-H functionalization reactions. nih.govacs.org
The formation of the (phenylsulfonyl)methyl radical from this compound via photoredox catalysis is a prime example of a single-electron transfer (SET) mechanism. aablocks.comresearchgate.net The process is initiated by the photoexcited photocatalyst (PC*) donating an electron to the this compound molecule.
PC + PhSO2CH2Br → PC+ + [PhSO2CH2Br]•-*
The resulting radical anion is unstable and rapidly fragments, eliminating a bromide ion to generate the (phenylsulfonyl)methyl radical.
[PhSO2CH2Br]•- → PhSO2CH2• + Br-
The generated radical can then react with a substrate, for instance, an electron-rich heteroarene. researchgate.net The photocatalytic cycle is completed when the oxidized photocatalyst (PC+) is reduced back to its ground state, often by oxidizing an intermediate in the reaction sequence. aablocks.com This SET process is fundamental to many modern synthetic methods and allows for the formation of radical species under significantly milder conditions than traditional thermal or harsh chemical methods. Mechanistic studies confirm that such SET processes are crucial in the reactions of various fluoroalkyl sulfones as well, highlighting a common activation pathway. nih.gov
Once generated, the (phenylsulfonyl)methyl radical can participate in powerful radical cascade cyclization reactions. These cascades enable the rapid construction of complex polycyclic structures from simple precursors in a single step. researchgate.net A notable application is the visible-light-promoted radical cascade cyclization involving N-arylacrylamides. researchgate.net
In this strategy, the (phenylsulfonyl)methyl radical, generated from this compound, adds to an unactivated alkene. The resulting radical intermediate can then undergo further transformations, such as cyano insertion and subsequent radical cyclization, to build intricate molecular scaffolds like sulfonylmethylated phenanthridines. researchgate.net This approach showcases the utility of this compound as a gateway to complex molecules through a sequence of controlled radical events.
Table 3: Key Steps in a Radical Cascade Cyclization
| Step | Description |
| 1. Radical Generation | (Phenylsulfonyl)methyl radical is formed from this compound via a SET process. |
| 2. Radical Addition | The generated radical adds to the alkene of a substrate like N-arylacrylamide. |
| 3. Intramolecular Cyclization | The newly formed radical intermediate undergoes one or more intramolecular cyclization steps. |
| 4. Termination/Propagation | The cascade terminates or propagates to yield the final polycyclic product. |
Competition Between Addition and Reduction in Radical Processes
In radical processes involving this compound, a notable competition exists between addition and reduction pathways. The facility of bromine-atom abstraction from this compound by a triphenylsilyl radical is a key factor. This abstraction is rapid enough to favor the formation of the sulfonylated methyl radical, which can then add to alkenes. ucl.ac.uk This contrasts with chloromethyl phenyl sulfone, where chlorine-atom abstraction is significantly slower, allowing hydrosilylation to dominate. ucl.ac.uk
However, the subsequent addition of the generated sulfonylated methyl radical to certain alkenes can be slow, which may affect product yields. ucl.ac.uk In some reactions, such as those involving the anion of nitroaromatics, this compound can yield the reduced product, methyl phenyl sulfone. This suggests that in certain contexts, a minor radical reaction component contributes to the reductive dehalogenation of the starting material. acs.org The balance between these competing pathways—radical addition versus reduction—is governed by both thermodynamic and kinetic factors, including the nature of the radical initiator and the substrate. tesisenred.netharvard.edu
Radical Trapping Experiments
Radical trapping experiments are instrumental in elucidating the mechanisms of reactions involving this compound. These experiments help to confirm the presence of transient radical intermediates. For instance, in reactions initiated by single electron transfer (SET), a photocatalyst can excite this compound to generate a phenylsulfonylmethyl radical. researchgate.net This radical can then be trapped by various substrates, such as electron-rich heteroarenes or N-arylacrylamides, to form new carbon-carbon bonds. researchgate.net
The presence of radical intermediates in various transformations has been confirmed through techniques like radical cyclopropane (B1198618) ring-opening experiments. acs.org In other systems, radical scavengers like butylated hydroxytoluene (BHT) have been used to inhibit reactions, providing evidence for a radical mechanism. nih.gov While specific radical trapping studies directly on this compound are not extensively detailed in the provided results, the principles of radical trapping are well-established for identifying transient radical species formed from sulfone precursors. acs.orgnih.gov
Disproportionation Reactions of this compound
This compound is known to undergo disproportionation reactions. chemicalbook.com In the presence of certain reagents, such as the anion of 2-fluoronitrobenzene, chloromethyl phenyl sulfone reacts via a mechanism that includes disproportionation. acs.org A similar pathway is suggested for this compound, where it can be converted into methyl phenyl sulfone and other products. acs.org The formation of 1,2-bis[(Z)-2-(vinylsulfanyl)ethenyl] diselenide has been observed as a result of the disproportionation of a related selanyl (B1231334) sulfide (B99878), highlighting that such reaction pathways can occur in organosulfur and organoselenium chemistry. researchgate.net
Electrophilic Capture Mechanisms
Aryl vinyl sulfones and sulfonates, which can be synthesized from precursors like this compound, can act as potent inactivators of enzymes like protein tyrosine phosphatases (PTPs). nih.gov The mechanism involves the electrophilic capture of the active site cysteine residue through a 1,4-conjugate addition, forming a stable thioether adduct. nih.gov This highlights the ability of the vinyl sulfone moiety to act as a Michael acceptor. In other contexts, highly electrophilic species, such as transient imino triflates, can be generated from related sulfone-containing compounds, leading to cyclization reactions. acs.org This demonstrates the potential for generating powerful electrophiles from sulfone derivatives for use in constructing complex molecular architectures. acs.org
Stereoselectivity in Condensation Reactions of Sulfones
Condensation reactions involving sulfones often exhibit high degrees of stereoselectivity, which is crucial for the synthesis of specific isomers of alkenes. The Julia-Kocienski olefination, for example, utilizes the reaction of metallated sulfones with aldehydes. organic-chemistry.org The choice of base and solvent significantly influences the stereochemical outcome. Using potassium or sodium hexamethyldisilazide as the base with 1,2-dimethoxyethane (B42094) as the solvent can lead to high trans-selectivity in the formation of 1,2-disubstituted alkenes. organic-chemistry.org
In the isomerization of β-hydroxy vinylphenylsulfones to E-allylic sulfone products, the diastereoselectivity is influenced by the steric properties of the group attached to the carbinol carbon. chemrxiv.org Furthermore, the development of chiral auxiliaries, such as sulfoximines, provides a novel strategy for achieving stereoselective synthesis of trisubstituted alkenes through the condensation of alkyl sulfoximines with aldehydes. chemrxiv.org The stereoselectivity of these olefination reactions can be highly dependent on reaction conditions and the specific structure of the sulfone, with factors like the presence of fluorine atoms also playing a role. nih.gov
| Base | Solvent | Stereoselectivity | Yield |
|---|---|---|---|
| Potassium Hexamethyldisilazide | 1,2-Dimethoxyethane | High trans-selectivity | Good |
| Sodium Hexamethyldisilazide | 1,2-Dimethoxyethane | High trans-selectivity | Good |
C-C and C-X Bond Construction via Desulfitative Functionalizations
Sulfones have emerged as versatile substrates for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through desulfinative or desulfonylative functionalizations. nih.gov These reactions, often catalyzed by transition metals like palladium or promoted by visible light, allow the stable C–SO2 bond to be cleaved and replaced. nih.govnih.gov This approach has significantly expanded the synthetic utility of sulfones beyond their traditional roles. nih.govresearchgate.net
Visible light-mediated desulfonylative transformations have become a powerful tool, enabling the formation of C-C bonds under mild and often transition-metal-free conditions. nih.govresearchgate.net These methods can be applied to a variety of sulfonyl compounds, including sulfones, to generate alkyl radicals that can participate in subsequent bond-forming reactions. nih.gov Desulfinative cross-coupling reactions, which avoid the use of stoichiometric organometallic reagents and release SO2 as a byproduct, represent an increasingly sustainable strategy in organic synthesis. researchgate.net These methods have been successfully applied to construct complex molecules, including the functionalization of biologically active compounds. nih.govresearchgate.net
Isomerization Studies in Sulfone Synthesis
Isomerization reactions are a key strategy in sulfone chemistry for achieving stereocontrol. For example, thermodynamically less favorable (Z)-vinyl sulfones can be synthesized through a kinetically controlled process, while the more stable (E)-vinyl sulfones can be obtained via a subsequent visible light-mediated isomerization. acs.org This switchable strategy provides access to both stereoisomers from a common precursor. acs.org
Palladium catalysis has been employed for the isomerization of allenic sulfones into 1-arylsulfonyl 1,3-dienes. acs.org In other studies, base-mediated isomerization of 3-azido E-vinyl sulfones has been shown to selectively produce Z-vinyl azides. researchgate.netcofc.edu The stereochemical outcome of these isomerizations can be influenced by non-bonding interactions within the molecule, which act as a conformational control element. researchgate.netcofc.edu
| Substituent Position | Substituent | Z/E Ratio |
|---|---|---|
| γ- or β- | None or Methyl | 85:15 to ≥95:5 |
| α-sulfonyl | Methyl | 20:80 |
Applications in Organic Synthesis and Medicinal Chemistry Research
Bromomethyl Phenyl Sulfone as a Versatile Reagent
This compound is recognized as a versatile reagent in organic synthesis. researchgate.netacs.org Its chemical structure allows for the formation of a stabilized carbanion in the presence of a base. This carbanion can readily participate in various chemical transformations, including alkylation reactions and condensation with carbonyl compounds to produce oxiranes. researchgate.net The compound is a key starting material for synthesizing other important reagents; for instance, it is used to prepare zinc bis(phenylsulfonylmethanesulfinate) (PSMS), a stable, easy-to-handle powder that acts as an effective radical C-H (phenylsulfonyl)methylating agent for heteroarenes. acs.org This two-stage methylation approach is crucial for simplifying product purification and is tolerant of sensitive functional groups. acs.org Its applications are primarily found in organic synthesis and the pharmaceutical industry. chemicalbull.com
Synthesis of Sulfonylmethylated Derivatives
A significant application of this compound is in the introduction of the phenylsulfonylmethyl group into various organic substrates. This process, known as sulfonylmethylation, is a key strategy for creating new molecular frameworks.
This compound and its derivatives are instrumental in the C-H sulfonylmethylation of electron-rich N-heterocycles, such as imidazopyridines. researchgate.netmdpi.com In a method developed by Zhang and Cui, a broad range of imidazo[1,2-a]pyridines were efficiently functionalized using bromomethyl sulfones in the presence of an iridium photocatalyst, [Ir(ppy)3], achieving satisfactory yields. mdpi.com This visible-light-promoted reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net Radical trapping experiments suggest that the transformation likely proceeds through a radical intermediate pathway. mdpi.com This method provides an effective route to sulfonylmethylated imidazopyridines, which are valuable in further synthetic applications. researchgate.net
The synthesis of sulfonylmethylated phenanthridine (B189435) derivatives has been achieved through a visible-light-promoted radical cascade cyclization. rsc.org This strategy involves the reaction of N-arylacrylamides with this compound. researchgate.netrsc.org The process is initiated by the generation of a phenylsulfonylmethyl radical from this compound, which then engages in a cascade involving sulfonylmethylation, cyano insertion, and cyclization to construct the complex phenanthridine framework. rsc.org This one-pot process is notable for its operational simplicity and broad substrate compatibility under mild conditions. rsc.org
To optimize the synthesis of the sulfonylmethylated phenanthridine (3a) from N-(2-cyano-[1,1′-biphenyl]-3-yl)-N-methylmethacrylamide (1a) and this compound (2a), various reaction parameters were tested. rsc.org The optimal conditions are detailed in the table below.
| Entry | Photocatalyst | Base | Solvent | Result |
| Optimized Condition | Ir(ppy)3 | Na2HPO4 | DMF | Desired product 3a obtained |
Table 1: Optimized Reaction Conditions for the Synthesis of Sulfonylmethylated Phenanthridine (3a). Data sourced from a 2025 study on visible-light-induced cascade radical strategies. rsc.org
This approach represents a significant advance in synthesizing complex polycyclic nitrogen-containing frameworks. rsc.org
Building Block for Complex Organic Molecules
The concept of "building blocks"—essential starting materials used to construct more complex molecules—is central to modern organic synthesis. mdpi.comcymitquimica.com this compound exemplifies such a building block, finding use in the assembly of highly functionalized molecules. acs.org For example, it has been employed in Negishi coupling reactions to prepare a combinatorial library of indazoles, showcasing its utility in creating diverse molecular scaffolds for medicinal chemistry research. acs.org
Furthermore, its transformation into other reactive intermediates, such as the previously mentioned PSMS reagent, underscores its role as a foundational component for accessing complex structures. acs.org The resulting (phenylsulfonyl)methylated intermediates can be further modified, for instance, by desulfonylation to yield methylated products, demonstrating a divergent pathway to other medicinally relevant motifs. acs.org
Development of Novel Pharmaceutical Compounds
The synthesis of novel compounds with potential therapeutic applications often relies on versatile reagents like this compound. Its use in creating sulfonylmethylated N-heterocycles and phenanthridines directly contributes to the development of new molecular entities for pharmaceutical research. rsc.org Phenanthridine derivatives, for instance, are known to possess a wide range of biological activities. researchgate.net
The sulfonylmethyl group, which is readily introduced using this compound, is a significant structural motif in pharmaceutical chemistry. rsc.org The broader sulfonyl group is a key component in a multitude of therapeutic agents. nih.gov Its ability to act as a hydrogen bond acceptor allows it to interact effectively with the active sites of biological targets like enzymes and receptors. nih.gov
This functionality is exploited in the design of drugs for various conditions, including diabetes and its complications. nih.gov Sulfones and sulfonamides are known to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 and α-glucosidase, and act as antagonists or activators for receptors involved in glucose metabolism. nih.gov Additionally, the sulfonyl group is a feature in potent inhibitors of TNF-alpha converting enzyme (TACE), a target for anti-inflammatory therapies. researchgate.net The value of the sulfonylmethyl group is further enhanced by the fact that the sulfonyl moiety can often be removed in a later synthetic step, making it a useful and easily purified precursor to a simple methyl group. rsc.org
Precursors for Bioactive Agents
This compound serves as a key building block in the creation of molecules with potential therapeutic value. The sulfonyl group is recognized for imparting biological activity to many compounds. rsc.org Its utility is demonstrated in the synthesis of C-sulfonylated aziridines through a one-step aza-Darzens reaction. rsc.org In this process, this compound reacts with N-tert-butanesulfinyl imines, yielding 2-sulfonylated aziridine (B145994) products with high efficiency and stereoselectivity. rsc.org These C-sulfonylated aziridines are valuable synthetic intermediates for preparing a wide variety of bioactive nitrogen-containing compounds, owing to the unique reactivity of the three-membered ring and the versatile nature of the sulfone group. rsc.org
Furthermore, the broader class of alkylphenyl sulfones is instrumental in developing β-amino sulfones, which are precursors for potential therapeutic agents. researchgate.net For instance, a practical and highly stereoselective synthesis involves the reaction of sulfone-stabilized carbanions, derived from alkylphenyl sulfones, with N-(tert-butylsulfinyl) aldimines. researchgate.net This method produces β-amino sulfones in excellent yields and with high diastereoselectivity. researchgate.net These intermediates have been used to develop a series of γ-sulfonyl hydroxamic acids that act as potent inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), an important target in medicinal chemistry. researchgate.net The synthesis of γ-phenyl-γ-amino vinyl sulfones, which are potential cysteine protease inhibitors targeting enzymes like falcipain-2, also relies on α-phenyl-α-amino aldehydes derived from related precursors. acs.org
Applications in Agrochemical Research
The halogenmethylsulfonyl moiety, a core feature of this compound, is a critical component in the design of modern agrochemicals. nih.govbeilstein-journals.orgnih.gov
Derivatives as Potential Pesticides
Research has focused on synthesizing derivatives of halogenated phenyl sulfones as novel pesticides. nih.govbeilstein-journals.orgnih.gov Aromatic compounds that feature a halogenmethylsulfonyl group have been reported to exhibit significant biological activity. beilstein-journals.orgbeilstein-journals.org Studies have detailed the synthesis of various derivatives, such as those of phenyl tribromomethyl sulfone and chlorodibromomethyl-4-chlorophenyl sulfone, to evaluate their pesticidal potential. beilstein-journals.orgresearchgate.net
These synthetic pathways often begin with precursors like 4-chlorothiophenol (B41493) or 4-halogenphenyl methyl sulfone. beilstein-journals.orgnih.gov Subsequent reactions, including nitration and SNAr (Nucleophilic Aromatic Substitution) transformations with amines, hydrazines, and phenolates, yield a diverse range of compounds like 2-nitroaniline (B44862), 2-nitrophenylhydrazine, and diphenyl ether derivatives. beilstein-journals.orgnih.gov These molecules serve as a platform for creating even more complex structures, such as benzimidazoles, which have been investigated for their agrochemical properties. beilstein-journals.org The overarching goal is to determine how the presence and specific structure of the halogenmethylsulfonyl group influence the intensity and spectrum of pesticidal activity. researchgate.net
| Base Compound | Derivative Class | Synthetic Approach | Potential Application |
|---|---|---|---|
| 4-Halogenphenyl Tribromomethyl Sulfone | 2-Nitroaniline Derivatives | Nitration followed by SNAr reaction with ammonia/amines | Pesticidal Agents beilstein-journals.orgnih.gov |
| 4-Halogenphenyl Tribromomethyl Sulfone | 2-Nitrophenylhydrazine Derivatives | SNAr reaction with hydrazines | Pesticidal Agents beilstein-journals.orgnih.gov |
| 4-Halogenphenyl Tribromomethyl Sulfone | Diphenyl Ether Derivatives | SNAr reaction with phenolates | Pesticidal Agents beilstein-journals.orgnih.gov |
| 4-Tribromomethylsulfonyl-2-nitroaniline | Benzimidazole (B57391) Derivatives | Reduction of nitro group followed by cyclization | Pesticidal Agents beilstein-journals.org |
| Chlorodibromomethyl-4-chlorophenyl sulfone | 2-Nitroaniline Derivatives | Nitration followed by SNAr reaction with amines | Pesticidal Agents researchgate.net |
Herbicidal and Fungicidal Activity of Halogenmethylsulfonyl Groups
The halogenmethylsulfonyl group is a well-established pharmacophore in active herbicides and fungicides. nih.govbeilstein-journals.orgnih.gov Previous research has confirmed that incorporating this group into nitroaniline and benzimidazole derivatives is beneficial for their herbicidal and fungicidal properties. beilstein-journals.orgbeilstein-journals.org For example, some derivatives of 2-nitroaniline and 2,6-dinitroaniline (B188716) are commonly used herbicides. beilstein-journals.org
Biological screenings have demonstrated the tangible effects of these compounds. In one study, newly synthesized compounds were tested for their ability to inhibit the mycelium growth of various fungal pathogens on an agar (B569324) medium. beilstein-journals.org Several derivatives of tribromomethylsulfonyl-bearing compounds exhibited high to moderate activity against specific fungi. beilstein-journals.org This confirms that the strategic inclusion of the halogenmethylsulfonyl group is a viable approach for developing new, selective, and efficient pesticides to combat crop destruction by fungi and weeds. beilstein-journals.orgbeilstein-journals.org
| Compound | Fungal Pathogen | Inhibition of Colony Growth (%) at 200 ppm |
|---|---|---|
| 4-Tribromomethylsulfonyl-2-nitroaniline (7a) | Fusarium culmorum | 72 beilstein-journals.org |
| 4-Tribromomethylsulfonyl-2-nitroaniline (7a) | Alternaria alternata | 65 beilstein-journals.org |
| N-Butyl-4-tribromomethylsulfonyl-2-nitroaniline (7i) | Fusarium culmorum | 100 beilstein-journals.org |
| N-Butyl-4-tribromomethylsulfonyl-2-nitroaniline (7i) | Alternaria alternata | 78 beilstein-journals.org |
| 4-(4-Tribromomethylsulfonyl-2-nitrophenylamino)phenol (7m) | Fusarium culmorum | 100 beilstein-journals.org |
| 4-(4-Tribromomethylsulfonyl-2-nitrophenylamino)phenol (7m) | Alternaria alternata | 56 beilstein-journals.org |
| 2,6-Dichloro-4-(4-tribromomethylsulfonyl-2-nitrophenylamino)phenol (7n) | Fusarium culmorum | 100 beilstein-journals.org |
Development of Advanced Materials
In materials science, halogenated compounds like this compound contribute to the creation of advanced materials with specialized functionalities. scbt.com The unique electronic properties imparted by the bromomethyl group are particularly valuable. This compound can be utilized in polymer chemistry to synthesize polymers with customized properties suitable for applications such as coatings and adhesives. Furthermore, its capacity to form stable complexes makes it a candidate for use in nanotechnology, where it can enhance the performance of nanomaterials in electronics and photonics.
Sulfones as Precursors for Olefin Formation
Sulfones are foundational precursors for the synthesis of alkenes (olefins) through several important name reactions in organic chemistry.
The Ramberg-Bäcklund reaction provides a method for converting α-halo sulfones, such as this compound, into alkenes through a base-mediated process. organic-chemistry.orgwikipedia.orgnumberanalytics.com The reaction mechanism begins with the deprotonation of an acidic proton at the α-position by a strong base, forming a carbanion. wikipedia.orgnumberanalytics.com This is followed by an intramolecular nucleophilic attack, where the carbanion displaces the halogen on the other α-position, creating an unstable three-membered cyclic sulfone intermediate known as an episulfone. wikipedia.orgnumberanalytics.comorganicreactions.org This intermediate then decomposes, extruding sulfur dioxide (SO2) to form the final alkene product. wikipedia.orgnumberanalytics.com This transformation cleanly and unequivocally replaces the sulfonyl group with a carbon-carbon double bond. organicreactions.org
The Julia-Lythgoe olefination is another powerful method that utilizes phenyl sulfones to produce alkenes. wikipedia.orgresearchgate.net In its classic form, the reaction involves the addition of a sulfonyl-stabilized carbanion to a carbonyl compound (an aldehyde or ketone). wikipedia.orgresearchgate.net The resulting intermediate is then functionalized, typically through acylation, followed by a reductive elimination step using reagents like sodium amalgam or samarium diiodide (SmI2) to yield the alkene. wikipedia.orgresearchgate.net This reaction is noted for its versatility and tolerance of a wide range of functional groups. wikipedia.org Modified versions, such as the Julia-Kocienski olefination, use heteroaryl sulfones to enable a more streamlined one-pot process. wikipedia.orgnih.gov
C–H Functionalization Strategies
Direct C–H functionalization represents an efficient and atom-economical approach to creating new chemical bonds, and sulfone-containing molecules are involved in these advanced strategies. researchgate.net While the field is broad, specific applications involving sulfonyl groups are noteworthy. For example, a masked zinc sulfinate reagent, designed and synthesized from this compound, has been used to achieve visible-light-promoted sulfonylmethylation of imidazopyridines. rhhz.net
In other research, the reaction of chloromethyl aryl sulfones with heteroaromatic N-oxides, such as 6-phenyl-1,2,4-triazine (B8721099) 4-oxide, has been explored. researchgate.net These reactions can lead to deoxygenative substitution products, demonstrating a pathway for the direct functionalization of heteroaromatic systems using sulfone reagents. researchgate.net Such methods are part of a growing toolkit for late-stage functionalization, which allows for the efficient synthesis of complex molecules by modifying existing C-H bonds. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular structures and energies. For sulfone-containing compounds, these calculations are crucial for understanding the influence of the highly polar sulfonyl group on the rest of the molecule.
Density Functional Theory (DFT) has become a primary computational tool for studying organic molecules due to its balance of accuracy and computational efficiency. espublisher.com The hybrid B3LYP functional is frequently employed, often in combination with basis sets like 6-31G** or 6-311++G(d,p), to investigate a wide range of properties. espublisher.comscience.govresearchgate.netdokumen.pub
For bromomethyl phenyl sulfone, DFT calculations are used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm structural assignments. researchgate.netacs.org The characteristic stretching frequencies of the SO₂ group, for instance, are well-predicted by these methods. nih.gov
Analyze Electronic Structure: Investigate the distribution of electrons within the molecule, including the calculation of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 to -8.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~7.0 eV | Relates to chemical reactivity and kinetic stability. espublisher.com |
| Dipole Moment | 4.0 - 5.5 Debye | Quantifies the overall polarity of the molecule. |
| SO₂ Asymmetric Stretch | ~1330-1350 cm⁻¹ | A key vibrational mode for spectroscopic identification. nih.gov |
| SO₂ Symmetric Stretch | ~1150-1180 cm⁻¹ | Another key vibrational mode for identification. nih.gov |
Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for more accurate energy calculations and for benchmarking DFT results. researchgate.net
In sulfone research, ab initio calculations have been critical for:
Accurately predicting reaction barriers and transition state geometries, especially for reactions where DFT might be less reliable. researchgate.net
Investigating non-covalent interactions, which are important for understanding the crystal packing and condensed-phase behavior of sulfones.
Studying radical reactions, where high-level methods are often necessary to correctly describe the electronic states. For example, high-level G3(MP2)-RAD calculations have been used to demonstrate that intramolecular homolytic substitution at the sulfur center in sulfones is kinetically unfeasible, with predicted rate constants many orders of magnitude slower than for corresponding sulfides. researchgate.net
Mechanistic Insights from Computational Studies
Computational studies are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, the primary reactions of interest involve the C-Br bond.
Nucleophilic Substitution: The benzylic carbon atom is electrophilic due to the electron-withdrawing effects of both the adjacent sulfonyl group and the bromine atom. Computational models can map the potential energy surface for Sₙ2 reactions, where a nucleophile attacks this carbon, displacing the bromide ion. These studies can confirm a concerted mechanism and calculate the activation barrier for the reaction.
Radical Reactions: High-level computational studies have provided a deep understanding of why sulfones are generally unreactive in homolytic substitution (S(H)2) reactions. researchgate.net The calculations show that the lack of available lone-pair electrons on the sulfur atom for a crucial "LP → SOMO" interaction results in an extremely high activation barrier, effectively shutting down this reaction pathway. researchgate.net
Elimination Reactions: Under basic conditions, elimination of HBr to form a vinyl sulfone is a possible competing pathway. Computational methods can be used to compare the activation energies for substitution versus elimination pathways, helping to predict reaction outcomes under different conditions.
Prediction of Molecular Properties and Reactivity
Beyond structure, computational chemistry allows for the prediction of a wide range of molecular properties that govern the behavior and reactivity of this compound.
Electronic Properties: The HOMO-LUMO gap is a key indicator of chemical reactivity. espublisher.com A large gap, typical for sulfones, suggests high kinetic stability. The distribution of these orbitals is also informative; in phenyl sulfones, the HOMO is often localized on the phenyl ring, while the LUMO may have significant contributions from the sulfonyl group and the attached alkyl chain, indicating sites for electrophilic and nucleophilic attack, respectively. espublisher.com
Reactivity Indices: Concepts from conceptual DFT, such as Fukui functions and local softness, can be calculated to provide a quantitative measure of the reactivity at different atomic sites within the molecule. This can precisely identify the benzylic carbon as the most likely site for nucleophilic attack.
Spectroscopic Properties: Computational methods can predict NMR chemical shifts using techniques like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov Comparing these predicted shifts with experimental data helps confirm the molecular structure.
| Descriptor | Predicted Property for this compound | Implication |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms; Positive potential near benzylic carbon. | Oxygen atoms are sites for electrophilic interaction; benzylic carbon is a site for nucleophilic attack. nih.gov |
| Mulliken Atomic Charges | Positive charge on benzylic carbon; Negative charge on bromine. | Highlights the polarity of the C-Br bond and the electrophilicity of the carbon. science.gov |
| Frontier Orbital Density (LUMO) | High density on the σ* orbital of the C-Br bond. | Confirms the C-Br bond as the primary site for cleavage upon nucleophilic attack. |
Energy Landscape and Reaction Pathway Analysis
Understanding a chemical reaction requires mapping the energy landscape that connects reactants to products. numberanalytics.com This involves identifying and calculating the energies of all stable intermediates and, crucially, the transition states that separate them.
For a typical nucleophilic substitution reaction of this compound (R-Br) with a nucleophile (Nu⁻): R-Br + Nu⁻ → [Nu···R···Br]⁻‡ → R-Nu + Br⁻
Computational analysis of this pathway would involve:
Geometry Optimization: Calculating the minimum-energy structures of the reactants (this compound and the nucleophile) and the products.
Transition State Search: Locating the transition state structure ([Nu···R···Br]⁻‡), which is a first-order saddle point on the potential energy surface.
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 (Reference) |
| Transition State | Symmetrical structure with partial Nu-C and C-Br bonds. | +15 to +25 |
| Products | Substituted product + Bromide ion | -10 to -30 |
This analysis provides a complete thermodynamic and kinetic profile of the reaction, offering predictive power for how changes in the nucleophile or solvent might affect the reaction outcome. mdpi.comresearchgate.net
Spectroscopic Analysis in Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy provides detailed information about the atomic-level structure and dynamics of molecules, making it a powerful technique for studying reaction mechanisms involving bromomethyl phenyl sulfone.
Real-time Reaction Monitoring by Benchtop NMR
The advent of benchtop NMR spectrometers has enabled real-time monitoring of chemical reactions. These instruments can be used to follow the progress of reactions involving this compound, providing insights into reaction kinetics and the formation of intermediates. For instance, the disproportionation of this compound with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to yield methyl phenyl sulfone and dithis compound can be monitored in real-time. sigmaaldrich.com This allows for the optimization of reaction conditions to maximize the yield of the desired product.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic compounds, including this compound and its derivatives. ruc.dk
¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the methylene (B1212753) protons (CH₂) adjacent to the bromine and the sulfonyl group, as well as signals for the aromatic protons of the phenyl group. The chemical shifts and coupling patterns of these protons provide definitive information about the molecular structure. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. rsc.orgchemicalbook.com For this compound, distinct signals would be observed for the bromomethyl carbon, the carbons of the phenyl ring, with the carbon attached to the sulfonyl group having a characteristic chemical shift.
The following table summarizes typical NMR data for a related compound, Phenyl methyl sulfone.
| Nucleus | Chemical Shift (ppm) |
| ¹³C | 42.9, 128.2, 129.6, 135.5 |
| ¹H | 7.5-7.6 (m), 7.98 (dd) |
| Data for Phenyl methyl sulfone, a structurally related compound. rsc.org |
2D NMR Techniques for Complex Reaction Mixtures
In complex reaction mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. europeanpharmaceuticalreview.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), help to resolve these complexities by spreading the signals across two frequency dimensions. longdom.orgharvard.edud-nb.info
COSY: This technique identifies protons that are coupled to each other, revealing the connectivity of atoms within a molecule. longdom.org
TOCSY: This experiment can establish correlations between protons that are part of the same spin system, even if they are not directly coupled. harvard.edu
These techniques are particularly valuable for identifying the structures of unexpected byproducts or transient intermediates in reactions of this compound. nih.gov
Variable Temperature NMR Studies
Variable temperature (VT) NMR is a powerful tool for studying dynamic processes and reaction kinetics. ox.ac.ukfu-berlin.de By recording NMR spectra at different temperatures, it is possible to:
Observe the coalescence of signals, which provides information about the rates of chemical exchange.
Trap and characterize thermally unstable reaction intermediates. tesisenred.net
Determine thermodynamic parameters of a reaction.
For example, VT-NMR could be employed to study the dynamics of conformational changes or the rates of intermolecular reactions involving this compound.
Mass Spectrometry (MS) in Reaction Monitoring
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. hud.ac.uk It is a crucial tool for monitoring reactions and identifying products and intermediates. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Adduct Detection
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. whoi.edueurl-pesticides.euresearchgate.net This capability is particularly important for the detection and identification of reaction adducts. nih.gov In the context of this compound reactions, HRMS can be used to:
Confirm the identity of expected products: By comparing the measured accurate mass with the calculated theoretical mass.
Identify unexpected adducts: The high mass accuracy of HRMS allows for the confident identification of unknown species in a complex mixture, which can provide valuable mechanistic insights. whoi.edu For instance, in radical reactions, HRMS can be used to detect and characterize radical adducts, shedding light on the reaction pathway.
The combination of liquid chromatography with HRMS (LC-HRMS) is a particularly powerful technique for analyzing complex reaction mixtures, as it separates the components of the mixture before they are introduced into the mass spectrometer. eurl-pesticides.eunih.gov
Real-time Monitoring via LC/MS and FIA
The dynamic nature of chemical reactions necessitates real-time monitoring to understand kinetics and intermediate formation. Liquid chromatography-mass spectrometry (LC-MS) and flow injection analysis (FIA) are powerful techniques for this purpose.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying compounds in a mixture. eurl-pesticides.euresearchgate.net In the study of reactions involving this compound, LC-MS/MS can be employed to separate the reactants, intermediates, and products, while the mass spectrometer provides mass-to-charge ratio information for their identification. eurl-pesticides.euuu.nl The use of multiple reaction monitoring (MRM) enhances specificity and confidence in compound identification by monitoring specific precursor-to-product ion transitions. shimadzu.comlcms.cz This is particularly useful for distinguishing between isomers and for quantifying low-level components in a complex matrix. eurl-pesticides.eushimadzu.com The development of LC-MS/MS methods often involves the optimization of chromatographic conditions, such as the choice of column and mobile phase, to achieve good separation of all components. researchgate.netlcms.cz
Flow injection analysis (FIA) offers a simpler and more rapid approach for monitoring reactions. uobaghdad.edu.iq In FIA, a sample is injected into a continuously flowing carrier stream that may contain reagents. uobaghdad.edu.iq The resulting reaction product is then passed through a detector. uobaghdad.edu.iq While FIA does not involve a separation step, it is well-suited for high-throughput analysis and for monitoring changes in the bulk properties of a solution, such as pH or color, which can be indicative of reaction progress. uobaghdad.edu.iqacs.org The compatibility of FIA with various detectors and its automated nature make it a valuable tool for initial reaction screening and kinetic studies. uobaghdad.edu.iq
The following table summarizes the key aspects of these two techniques for real-time reaction monitoring:
| Technique | Principle | Advantages | Primary Application for this compound |
| LC/MS | Separates components of a mixture chromatographically before mass analysis. | High selectivity and sensitivity, provides structural information. eurl-pesticides.euuu.nl | Detailed kinetic studies, identification of intermediates and byproducts. |
| FIA | Injection of a sample into a flowing carrier stream for rapid analysis. | High throughput, simplicity, and low cost. uobaghdad.edu.iq | Rapid screening of reaction conditions and monitoring overall reaction progress. |
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is an indispensable tool for confirming the functional groups present in a molecule. vscht.cz By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds can be determined. vscht.czpressbooks.pub
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The sulfone group (SO₂) typically shows strong, distinct stretching vibrations. researchgate.net The aromatic phenyl group will have characteristic C-H and C=C stretching and bending vibrations. vscht.czlibretexts.org The presence of the bromomethyl group would be indicated by C-H and C-Br stretching frequencies.
The table below outlines the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Sulfone (SO₂) | Asymmetric Stretching | 1350-1300 |
| Sulfone (SO₂) | Symmetric Stretching | 1160-1120 |
| Aromatic Ring | C-H Stretching | 3100-3000 libretexts.org |
| Aromatic Ring | C=C Stretching | 1600-1450 pressbooks.pub |
| Methylene (-CH₂-) | C-H Stretching | 2925-2850 |
| Bromomethyl (-CH₂Br) | C-Br Stretching | 690-515 |
Note: The exact positions of these bands can be influenced by the molecular environment. libretexts.org The NIST Chemistry WebBook provides a reference spectrum for methyl phenyl sulfone, which can serve as a useful comparison for interpreting the spectrum of its brominated analog. nist.gov
Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.comresearchgate.net In the context of reactions involving this compound, EPR can be instrumental in identifying and studying the kinetics of any radical intermediates that may form. bruker.comtesisenred.net
The generation of a phenylsulfonyl radical or a bromomethyl radical as a transient species during a reaction could be investigated using EPR. Due to the typically short lifetimes of such radicals, a technique called spin trapping is often employed. researchgate.netmdpi.com A spin trap is a molecule that reacts with the transient radical to form a more stable radical adduct, which can then be observed by EPR. bibliotekanauki.pl The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of hyperfine coupling constants. mdpi.com
The application of EPR in studying reactions of this compound could provide direct evidence for radical-mediated pathways. The following table highlights the key information that can be obtained from EPR studies.
| EPR Parameter | Information Gained |
| g-factor | Helps in the identification of the radical species. |
| Hyperfine Coupling Constants | Provides information about the electronic structure and the identity of the atoms interacting with the unpaired electron. mdpi.com |
| Signal Intensity | Can be used to quantify the concentration of the radical species. bruker.com |
| Lineshape | Gives insights into the dynamics and environment of the radical. |
By utilizing EPR, researchers can gain a deeper understanding of the mechanistic details of reactions involving this compound, particularly those that may proceed through radical intermediates. bruker.comresearchgate.net
Future Directions and Emerging Research Areas
Expansion of Reaction Scope and Substrate Diversity
The reactivity of bromomethyl phenyl sulfone is well-established in classical organic reactions. However, ongoing research seeks to broaden its applicability by exploring new reaction pathways and expanding the range of compatible substrates. Future efforts will likely focus on developing novel transformations that leverage the unique electronic properties of the sulfonyl group and the reactivity of the carbon-bromine bond.
A key area of development is the use of this compound in more complex, multi-component reactions. These reactions offer a streamlined approach to building molecular complexity from simple starting materials. For instance, its application in radical-mediated processes is an expanding field. The development of zinc bis(phenylsulfonylmethanesulfinate) (PSMS) from this compound has provided a stable and effective reagent for the methylation of heteroarenes, a reaction inspired by the biological methylating agent S-adenosylmethionine (SAM). acs.org This method is noted for its efficiency, scalability, and tolerance of sensitive functional groups. acs.org
Furthermore, research is underway to expand the diversity of substrates that can be coupled with this compound. This includes its use in Negishi cross-coupling reactions, a testament to its growing versatility in forming carbon-carbon bonds with a variety of organozinc reagents and bromo-indazole coupling partners. acs.org The exploration of its reactivity with a wider array of nucleophiles and electrophiles under various catalytic systems will continue to be a priority. researchgate.net This expansion will enable the synthesis of a broader range of structurally diverse molecules for various applications.
Exploration of Novel Biological Applications of Synthesized Derivatives
Derivatives synthesized from this compound are being increasingly investigated for their potential biological activities. The sulfone moiety is a key pharmacophore in many bioactive compounds, and researchers are actively exploring how modifications to the core structure can lead to new therapeutic agents.
One promising area is the development of novel pesticides. Aromatic compounds containing a halogenmethylsulfonyl group, derived from precursors like this compound, have shown potential as both herbicides and fungicides. nih.govbeilstein-journals.orgresearchgate.net Research into the synthesis of new derivatives, such as those incorporating nitroaniline and benzimidazole (B57391) moieties, is ongoing to identify compounds with enhanced pesticidal efficacy. nih.govbeilstein-journals.orgresearchgate.netnih.gov
In the realm of medicinal chemistry, derivatives of this compound are being explored for a range of therapeutic applications. For example, novel L-valine derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment have been synthesized and evaluated for their antimicrobial and antioxidant properties. mdpi.com The rationale behind this research is that the increased lipophilicity of bromine-containing compounds, compared to their chlorine analogs, may lead to enhanced biological activity. mdpi.com Additionally, the synthesis of sulfone derivatives containing benzimidazole and isoxazoline (B3343090) rings has yielded compounds with potential antioxidant and antibacterial properties. researchgate.net The versatility of the sulfone group allows for its incorporation into a wide array of molecular scaffolds, opening up possibilities for the discovery of new drugs targeting various diseases.
Advancements in Catalytic Desulfitative Functionalizations
A significant area of emerging research is the use of sulfones, including derivatives of this compound, in catalytic desulfitative functionalization reactions. This approach utilizes the sulfonyl group as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This represents a paradigm shift from the traditional role of sulfones as stable, electron-withdrawing groups.
The field has seen tremendous growth since the initial discovery that sulfones can participate in palladium-catalyzed Suzuki-Miyaura type reactions. researchgate.netresearchgate.net These advancements have established sulfone derivatives as a new class of substrates for catalytic bond construction. researchgate.net Future research will focus on developing more efficient and versatile catalytic systems for these transformations. This includes exploring different transition metal catalysts, ligands, and reaction conditions to improve yields, selectivity, and functional group tolerance. acs.orgnih.gov
Visible-light-induced photocatalysis is another promising avenue for desulfitative functionalizations. researchgate.net These methods offer mild and environmentally friendly alternatives to traditional transition-metal-catalyzed reactions. The development of novel photocatalysts and their application in reactions involving sulfone derivatives will likely be a major focus of future research. The ability to use light as an energy source opens up new possibilities for selective and efficient bond formation.
Development of New Sulfone-Containing Compounds with Enhanced Bioactivity
The development of new sulfone-containing compounds with improved biological activity is a continuous effort in medicinal and agricultural chemistry. Researchers are strategically designing and synthesizing novel molecules that incorporate the sulfone group to enhance their therapeutic or pesticidal properties.
One strategy involves the synthesis of hybrid molecules that combine the sulfone moiety with other known bioactive scaffolds. For example, the incorporation of sulfone and sulfonamide functionalities into polyhedral oligomeric silsesquioxanes (POSSs) has led to a new class of hybrid antimicrobial agents with enhanced efficacy, particularly against Gram-positive bacteria. nih.gov Similarly, the synthesis of novel sulfone derivatives containing benzimidazole and isoxazoline rings has been pursued to create compounds with potential antioxidant and antibacterial activities. researchgate.net
Another approach focuses on the targeted modification of existing sulfone-containing drugs or agrochemicals to improve their properties. This can involve the introduction of different substituents to modulate factors like lipophilicity, metabolic stability, and target binding affinity. For instance, replacing a chlorine atom with a bromine atom in certain bioactive molecules has been shown to increase lipophilicity and potentially enhance biological activity. mdpi.com The synthesis of a series of trifluoromethylpyridine amide derivatives containing a sulfone moiety has also yielded compounds with promising antibacterial activity against plant pathogens. researchgate.net
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming increasingly crucial in the design and development of new chemical entities and reactions involving this compound. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into reaction mechanisms, molecular properties, and potential biological activities, thereby guiding experimental work.
Computational studies can be used to predict the feasibility and outcome of reactions, saving time and resources in the laboratory. For example, DFT calculations have been employed to investigate the polymerization process of sulfonated poly(arylene ether sulfone) and have shown good correlation with experimental results, demonstrating the predictive power of computational chemistry in polymer synthesis. nih.gov Similarly, computational approaches are being used to predict the pharmacokinetic and toxicity properties of new drug candidates, helping to identify promising compounds early in the drug discovery process. researchgate.net
Experimental validation remains essential to confirm the predictions of computational models. The integration of techniques like FT-IR, FT-Raman, and NMR spectroscopy with quantum chemical calculations allows for a comprehensive analysis of molecular structure and vibrational characteristics. researchgate.net This combined approach provides a deeper understanding of the fundamental properties of molecules and their reactivity. As computational power and methodologies continue to advance, their integration with experimental work will undoubtedly accelerate the pace of discovery in the field of sulfone chemistry.
Q & A
Q. What are the established synthetic routes for Bromomethyl phenyl sulfone, and how can purity be optimized?
this compound (CAS 19169-90-5) is commonly synthesized via nucleophilic substitution or sulfonation reactions. A key method involves the reaction of phenyl sulfone derivatives with brominating agents under controlled conditions. Purity optimization can be achieved through recrystallization in polar aprotic solvents (e.g., DMSO) or column chromatography using silica gel with ethyl acetate/hexane eluents. Reaction monitoring via TLC or GC-MS ensures minimal side products .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming molecular structure, with characteristic peaks for the sulfone group (~3.1–3.3 ppm for CHBr) and aromatic protons.
- LC-MS : Useful for detecting trace impurities and quantifying reaction yields (e.g., as demonstrated in phenyl vinyl sulfone analysis) .
- GLC : Employed in kinetic studies to monitor reactant consumption and product formation in real-time .
Q. What safety protocols are essential when handling this compound?
The compound is classified as a respiratory and skin irritant (H315, H319, H335). Use PPE including N95 masks, gloves, and eye protection. Work in a fume hood to avoid inhalation, and store in a cool, dry environment away from bases or nucleophiles to prevent unintended reactions .
Advanced Research Questions
Q. What mechanistic insights explain the base-induced disproportionation of this compound?
In DMSO with KOH, this compound undergoes disproportionation to yield methyl phenyl sulfone and dithis compound. The reaction proceeds via a deprotonation step at the α-carbon, followed by a halogen-exchange mechanism. Solvent polarity and temperature (room temperature vs. reflux) significantly influence the product ratio, with higher temperatures favoring dibromomethyl derivatives .
Q. How do kinetic models describe nucleophilic substitution reactions involving this compound?
Studies on halomethyl sulfones (e.g., bromomethylpyridyl phenyl sulfones) reveal pseudo-first-order kinetics under nucleophilic conditions. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots indicate a concerted S2 mechanism, with steric hindrance and solvent polarity (e.g., 90% DMF-HO) modulating reaction rates .
Q. How should researchers address contradictory data in sulfone reactivity studies?
For example, benzyl phenyl sulfone failed to react under desulfurization conditions (ZnCl, morpholine), while analogous compounds reacted. Discrepancies may arise from steric effects or solvent incompatibility. Resolving such issues requires replicating experiments with controlled variables (e.g., solvent, catalyst loading) and advanced characterization (e.g., in situ IR spectroscopy) .
Methodological Considerations
Q. What experimental design principles minimize side reactions in sulfone chemistry?
Q. How can researchers validate the reproducibility of sulfone synthesis protocols?
Follow ICH guidelines for method validation, including:
- Specificity : Confirm product identity via NMR and HRMS.
- Precision : Repeat reactions ≥3 times to calculate standard deviations.
- Robustness : Test variations in solvent ratios or catalyst amounts .
Tables for Key Data
Q. Table 1: Kinetic Parameters for this compound Reactions
Q. Table 2: Analytical Techniques for Sulfone Characterization
| Technique | Application | Sensitivity Limit |
|---|---|---|
| LC-MS | Quantify impurities (e.g., dibromomethyl derivatives) | 0.1 ppm |
| GLC | Monitor reaction kinetics | 5% relative error |
| XRD | Resolve crystal structure | 0.01 Å resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
